N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC20186942
Molecular Formula: C17H16FN5OS
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16FN5OS |
|---|---|
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | N-(3-fluoro-4-methylphenyl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C17H16FN5OS/c1-11-3-4-13(9-14(11)18)20-15(24)10-25-17-22-21-16(23(17)2)12-5-7-19-8-6-12/h3-9H,10H2,1-2H3,(H,20,24) |
| Standard InChI Key | CANQCVHIIOCOAR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=NC=C3)F |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound features a central 1,2,4-triazole ring substituted at the 3-position with a sulfanyl group linked to an acetamide moiety. The triazole core is further modified with a 4-methyl group and a pyridin-4-yl substituent at the 5-position. The acetamide side chain is attached to a 3-fluoro-4-methylphenyl group, contributing to its lipophilicity and steric profile .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₈H₁₈FN₅OS | |
| Average molecular mass | 371.434 g/mol | |
| Monoisotopic mass | 371.121609 g/mol | |
| CAS registry number | 578722-52-8 |
The fluorine atom at the 3-position of the phenyl ring enhances electronegativity, while the methyl group at the 4-position increases steric bulk, potentially influencing target-binding interactions.
Synthetic Pathways and Optimization
Structural Modifications
The patent literature describes methods for modifying similar triazolo[4,3-a]pyridin derivatives, including:
-
Halogenation at the pyridine ring to enhance binding affinity
-
Alkylation of the triazole nitrogen to modulate solubility
-
Variation of aryl substituents to optimize pharmacokinetic properties .
Biological Activity and Mechanism
Enzyme Inhibition
The triazole-pyridine pharmacophore is associated with phosphodiesterase (PDE) inhibition. Patent data indicates that related compounds show:
Structure-Activity Relationships (SAR)
Critical Substituent Effects
-
3-Fluoro group: Enhances membrane permeability through increased lipophilicity (LogP +0.4 vs. non-fluorinated analogs).
-
4-Methylphenyl: Improves metabolic stability by sterically shielding labile functional groups.
-
Pyridin-4-yl moiety: Facilitates π-π stacking interactions with aromatic residues in enzyme active sites .
Table 2: Comparative Activity of Structural Analogs
| Compound Modification | PDE4 IC₅₀ (nM) | Antibacterial MIC (μg/mL) |
|---|---|---|
| 4-Ethyl triazole derivative | 1.2 | 4.8 |
| 5-Pyrimidinyl substituent | 3.7 | 8.2 |
| Non-fluorinated phenyl group | 12.4 | >32 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume